Cas no 923172-64-9 (N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
923172-64-9 structure
商品名:N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS番号:923172-64-9
MF:C22H16ClN3O3S
メガワット:437.898742675781
CID:5497325

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • インチ: 1S/C22H16ClN3O3S/c23-15-5-6-16-20(11-15)30-22(25-16)26(12-14-7-9-24-10-8-14)21(27)19-13-28-17-3-1-2-4-18(17)29-19/h1-11,19H,12-13H2
    • InChIKey: HSOJZTFHJZQYHH-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=CC=C2OC(C(N(C2=NC3=CC=C(Cl)C=C3S2)CC2C=CN=CC=2)=O)C1

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2840-0090-2mg
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
923172-64-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2840-0090-2μmol
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
923172-64-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2840-0090-1mg
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
923172-64-9 90%+
1mg
$54.0 2023-05-16

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamideに関する追加情報

Introduction to N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 923172-64-9)

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, identified by its CAS number 923172-64-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and development. The combination of a benzothiazole moiety with a pyridine substituent and a benzodioxine core suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The structural composition of this compound is critical in understanding its pharmacological properties. The presence of the 6-chloro-1,3-benzothiazol-2-yl group introduces a potential site for hydrogen bonding and hydrophobic interactions, while the pyridin-4-ylmethyl moiety enhances the compound's solubility and bioavailability. The 2,3-dihydro-1,4-benzodioxine-2-carboxamide core is known for its ability to modulate various biological pathways, including those involved in inflammation and neurotransmission.

In recent years, there has been a growing interest in heterocyclic compounds for their diverse pharmacological activities. The benzothiazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers have identified that modifications at the 2-position of the benzothiazole ring can significantly alter the compound's biological activity. In the case of N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, the chloro substituent at the 6-position may enhance binding affinity to specific enzymes or receptors.

The pyridine ring is another key feature that contributes to the compound's potential therapeutic applications. Pyridine derivatives are well-known for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The introduction of a methyl group at the 4-position of the pyridine ring further fine-tunes the pharmacokinetic properties of the molecule. This modification can improve metabolic stability and reduce unwanted side effects.

The benzodioxine core is particularly noteworthy for its structural similarity to trazodone, a well-established antidepressant medication. Trazodone's mechanism of action involves serotonin receptor antagonism and histamine H1 receptor antagonism. The structural features of N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the benzothiazole ring followed by functionalization at the 2-position with a chloro group. Subsequent steps involve introducing the pyridine substituent and finally forming the benzodioxine core through cyclization reactions.

The pharmacological evaluation of N-(6-chloro-1,3-benzothiazol-2-y

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